molecular formula C13H16N4O B15215927 2-Amino-5-ethyl-6-(o-tolylamino)pyrimidin-4(1H)-one CAS No. 6327-20-4

2-Amino-5-ethyl-6-(o-tolylamino)pyrimidin-4(1H)-one

Cat. No.: B15215927
CAS No.: 6327-20-4
M. Wt: 244.29 g/mol
InChI Key: FIBJWJZGNVOMBW-UHFFFAOYSA-N
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Description

2-Amino-5-ethyl-6-(o-tolylamino)pyrimidin-4(1H)-one is a heterocyclic organic compound that belongs to the pyrimidine family This compound is characterized by the presence of an amino group at the second position, an ethyl group at the fifth position, and an o-tolylamino group at the sixth position of the pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-ethyl-6-(o-tolylamino)pyrimidin-4(1H)-one can be achieved through several synthetic routes. One common method involves the condensation of ethyl acetoacetate with guanidine to form 2-amino-5-ethylpyrimidin-4(1H)-one. This intermediate is then reacted with o-toluidine under acidic conditions to yield the target compound.

Reaction Conditions:

    Step 1: Ethyl acetoacetate and guanidine are heated in the presence of a base such as sodium ethoxide.

    Step 2: The resulting 2-amino-5-ethylpyrimidin-4(1H)-one is then reacted with o-toluidine in the presence of an acid catalyst, such as hydrochloric acid, at elevated temperatures.

Industrial Production Methods

Industrial production of this compound typically involves large-scale batch or continuous flow processes. The key steps include the preparation of intermediates, purification, and final product isolation. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for maximizing yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-ethyl-6-(o-tolylamino)pyrimidin-4(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: The amino and ethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

    Oxidation: Formation of N-oxides.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted pyrimidines with various functional groups.

Scientific Research Applications

2-Amino-5-ethyl-6-(o-tolylamino)pyrimidin-4(1H)-one has several scientific research applications:

    Medicinal Chemistry: Potential use as a scaffold for developing new pharmaceuticals, particularly in the treatment of cancer and infectious diseases.

    Materials Science: Utilized in the synthesis of novel materials with unique electronic and optical properties.

    Biological Studies: Investigated for its interactions with biological macromolecules, such as proteins and nucleic acids.

Mechanism of Action

The mechanism of action of 2-Amino-5-ethyl-6-(o-tolylamino)pyrimidin-4(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4,6-dimethylpyrimidine: Similar structure but lacks the o-tolylamino group.

    2-Amino-5-ethylpyrimidine: Similar structure but lacks the o-tolylamino group.

    2-Amino-6-(o-tolylamino)pyrimidine: Similar structure but lacks the ethyl group.

Uniqueness

2-Amino-5-ethyl-6-(o-tolylamino)pyrimidin-4(1H)-one is unique due to the presence of both the ethyl and o-tolylamino groups, which confer distinct chemical and biological properties. These functional groups enhance its potential as a versatile scaffold for drug development and materials science applications.

Properties

CAS No.

6327-20-4

Molecular Formula

C13H16N4O

Molecular Weight

244.29 g/mol

IUPAC Name

2-amino-5-ethyl-4-(2-methylanilino)-1H-pyrimidin-6-one

InChI

InChI=1S/C13H16N4O/c1-3-9-11(16-13(14)17-12(9)18)15-10-7-5-4-6-8(10)2/h4-7H,3H2,1-2H3,(H4,14,15,16,17,18)

InChI Key

FIBJWJZGNVOMBW-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N=C(NC1=O)N)NC2=CC=CC=C2C

Origin of Product

United States

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